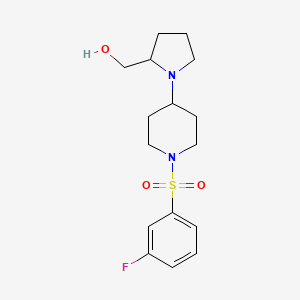
(1-(1-((3-Fluorofenil)sulfonil)piperidin-4-il)pirrolidin-2-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C16H23FN2O3S and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina
En el campo de la medicina, este compuesto tiene posibles aplicaciones en el desarrollo de baterías de iones de litio flexibles (FLIBs) para dispositivos médicos implantables . Estas baterías son cruciales para alimentar dispositivos que requieren alta densidad de energía y larga duración del ciclo, como marcapasos y otros dispositivos implantados.
Química
Químicamente, el compuesto podría estar involucrado en la síntesis de baterías basadas en zinc, donde puede ayudar a crear capas de selección de iones para estabilizar los ánodos de zinc metálico . Esta aplicación es significativa para el desarrollo de baterías con mayor capacidad y estabilidad.
Ciencia de los materiales
En la ciencia de los materiales, el compuesto podría utilizarse para crear nuevos tipos de monolitos orgánicos cristalinos (COMs) con porosidad bicontinua, que son esenciales para las aplicaciones de química de flujo y los sistemas de fotorreacción . Estos materiales pueden absorber soluciones y mantener propiedades fotofísicas, lo que es beneficioso para diversos procesos industriales.
Farmacología
Farmacológicamente, el compuesto podría ser parte de los estudios de farmacología de redes, donde puede desempeñar un papel en la acción sinérgica de los compuestos herbales o en la modulación de los mecanismos de acción de los fármacos . La farmacología de redes es un enfoque holístico que podría mejorar la eficacia de los fármacos a través de múltiples modulaciones de las vías de transducción de señales.
Bioquímica
En bioquímica, el compuesto puede estar involucrado en las aplicaciones de bioingeniería del ácido hialurónico en la regeneración y reparación de tejidos . El ácido hialurónico juega un papel crucial en las vías de señalización celular que modulan el comportamiento celular, la inflamación y la curación de heridas, y este compuesto podría ser parte de los procesos bioquímicos que mejoran estas funciones.
Ciencia ambiental
El compuesto podría tener aplicaciones en la ciencia ambiental, particularmente en la degradación de contaminantes ambientales como el picrato, la aflatoxina y el verde malaquita . Esta aplicación es vital para los esfuerzos de biorremediación y la eliminación segura de sustancias peligrosas.
Propiedades
IUPAC Name |
[1-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c17-13-3-1-5-16(11-13)23(21,22)18-9-6-14(7-10-18)19-8-2-4-15(19)12-20/h1,3,5,11,14-15,20H,2,4,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMQXFKSNZPWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
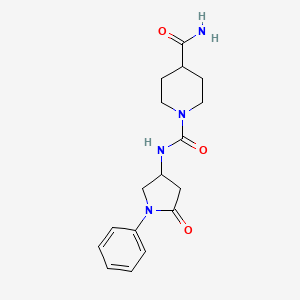
![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)
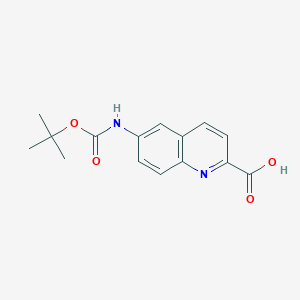

![3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2558884.png)
![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)

![3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2558887.png)
![1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptan-3-one](/img/structure/B2558888.png)
![N-(3-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2558892.png)
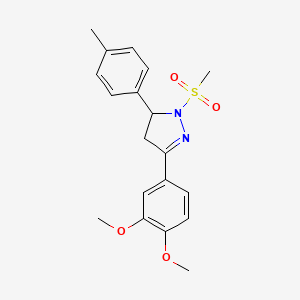
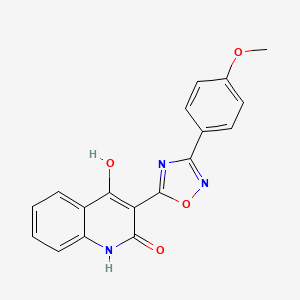
![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)
![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)
